molecular formula C6H5BrF2N2O B1381921 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine CAS No. 1557875-06-5

5-Bromo-2-(2,2-difluoroethoxy)pyrimidine

Cat. No. B1381921
M. Wt: 239.02 g/mol
InChI Key: MLYBHGMRHXYECK-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,2-difluoroethoxy)pyrimidine is a chemical compound with the CAS Number: 1557875-06-5 . It has a molecular weight of 239.02 . The IUPAC name for this compound is 5-bromo-2-(2,2-difluoroethoxy)pyrimidine . It is a solid substance .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine is 1S/C6H5BrF2N2O/c7-4-1-10-6(11-2-4)12-3-5(8)9/h1-2,5H,3H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Bromo-2-(2,2-difluoroethoxy)pyrimidine is a solid substance . It should be stored at refrigerator temperature . .

Scientific Research Applications

  • Scientific Field : Neurobiology .
  • Summary of the Application : The synthetic halogenated pyrimidine analog, 5-bromo-2′-deoxyuridine (BrdU), is a marker of DNA synthesis. This exogenous nucleoside has generated important insights into the cellular mechanisms of the central nervous system development in a variety of animals including insects, birds, and mammals .
  • Methods of Application or Experimental Procedures : The method involves the incorporation of BrdU into DNA during the synthetic phase of the cell cycle. It has been argued that gene duplication, DNA repair or apoptotic cellular events might contribute to BrdU labeling in vivo .
  • Results or Outcomes : Despite the insights gained, the detrimental effects of the incorporation of BrdU into DNA on proliferation and viability of different types of cells has been frequently neglected. This review will summarize and present the effects of a pulse of BrdU, at doses ranging from 25 to 300 µg/g, or repeated injections .

For instance, it could be used as a building block in the synthesis of more complex molecules, or as a reagent in certain chemical reactions. The specific applications would depend on the properties of the compound, including its reactivity, stability, and the nature of the functional groups it contains .

For instance, it could be used as a building block in the synthesis of more complex molecules, or as a reagent in certain chemical reactions. The specific applications would depend on the properties of the compound, including its reactivity, stability, and the nature of the functional groups it contains .

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

5-bromo-2-(2,2-difluoroethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF2N2O/c7-4-1-10-6(11-2-4)12-3-5(8)9/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYBHGMRHXYECK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)OCC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2,2-difluoroethoxy)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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